2-Brom-5-ethyl-1,3,4-thiadiazol
Übersicht
Beschreibung
2-Bromo-5-ethyl-1,3,4-thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-ethyl-1,3,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including potential anticancer, antimicrobial, and anti-inflammatory agents.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 2-Bromo-5-ethyl-1,3,4-thiadiazole are not mentioned in the search results, 1,3,4-thiadiazole derivatives have been the subject of considerable interest for designing new antitumor agents . This suggests that 2-Bromo-5-ethyl-1,3,4-thiadiazole could potentially be explored in this context.
Relevant Papers The relevant papers retrieved discuss various aspects of 1,3,4-thiadiazole derivatives, including their synthesis, biological activity, and potential as antitumor agents . These papers could provide further insights into the properties and potential applications of 2-Bromo-5-ethyl-1,3,4-thiadiazole.
Wirkmechanismus
Target of Action
It’s known that thiazole derivatives have diverse biological activities and can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, they can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been found to activate or inhibit various biochemical pathways and enzymes .
Result of Action
Thiazole derivatives have been found to display anticancer effects .
Biochemische Analyse
Biochemical Properties
2-Bromo-5-ethyl-1,3,4-thiadiazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, which is crucial for maintaining acid-base balance in tissues . Additionally, 2-Bromo-5-ethyl-1,3,4-thiadiazole can bind to proteins involved in cell signaling pathways, thereby modulating their activity. The interactions between 2-Bromo-5-ethyl-1,3,4-thiadiazole and these biomolecules are primarily driven by hydrophobic interactions and hydrogen bonding .
Cellular Effects
The effects of 2-Bromo-5-ethyl-1,3,4-thiadiazole on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, 2-Bromo-5-ethyl-1,3,4-thiadiazole can induce apoptosis in cancer cells by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic proteins . Furthermore, this compound can modulate the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and reduced proliferation .
Molecular Mechanism
The molecular mechanism of action of 2-Bromo-5-ethyl-1,3,4-thiadiazole involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . By binding to these targets, 2-Bromo-5-ethyl-1,3,4-thiadiazole can inhibit or activate their activity, leading to changes in cellular processes. For example, the inhibition of carbonic anhydrase by 2-Bromo-5-ethyl-1,3,4-thiadiazole results in altered pH regulation within cells . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-5-ethyl-1,3,4-thiadiazole have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of 2-Bromo-5-ethyl-1,3,4-thiadiazole, resulting in reduced efficacy . Long-term studies have shown that continuous exposure to 2-Bromo-5-ethyl-1,3,4-thiadiazole can lead to sustained changes in cellular function, such as persistent inhibition of enzyme activity and altered gene expression .
Dosage Effects in Animal Models
The effects of 2-Bromo-5-ethyl-1,3,4-thiadiazole vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as reducing tumor growth and inhibiting microbial infections . At higher doses, 2-Bromo-5-ethyl-1,3,4-thiadiazole can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not enhance its therapeutic effects .
Metabolic Pathways
2-Bromo-5-ethyl-1,3,4-thiadiazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of metabolites that can be excreted from the body . Additionally, 2-Bromo-5-ethyl-1,3,4-thiadiazole can affect metabolic flux by altering the activity of key enzymes involved in metabolic pathways, such as glycolysis and the citric acid cycle . These interactions can lead to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-Bromo-5-ethyl-1,3,4-thiadiazole within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, 2-Bromo-5-ethyl-1,3,4-thiadiazole can bind to intracellular proteins, influencing its localization and accumulation . The distribution of 2-Bromo-5-ethyl-1,3,4-thiadiazole within tissues is also affected by its lipophilicity, allowing it to cross cellular membranes and reach various cellular compartments .
Subcellular Localization
The subcellular localization of 2-Bromo-5-ethyl-1,3,4-thiadiazole plays a crucial role in its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization of 2-Bromo-5-ethyl-1,3,4-thiadiazole is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For example, the presence of a nuclear localization signal can facilitate the transport of 2-Bromo-5-ethyl-1,3,4-thiadiazole into the nucleus, where it can interact with transcription factors and influence gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-ethyl-1,3,4-thiadiazole typically involves the bromination of 5-ethyl-1,3,4-thiadiazole. One common method includes the reaction of 5-ethyl-1,3,4-thiadiazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of 2-Bromo-5-ethyl-1,3,4-thiadiazole follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-5-ethyl-1,3,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation Reactions: The thiadiazole ring can be oxidized under specific conditions, resulting in the formation of sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding thiol or amine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium thiolate or potassium amide in solvents like dimethylformamide or tetrahydrofuran.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted thiadiazole derivatives
- Sulfoxides and sulfones
- Thiol or amine derivatives
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-5-methyl-1,3,4-thiadiazole
- 2-Amino-5-bromo-1,3,4-thiadiazole
- 2-Chloro-5-ethyl-1,3,4-thiadiazole
Comparison: 2-Bromo-5-ethyl-1,3,4-thiadiazole is unique due to the presence of both the ethyl group and the bromine atom, which influence its chemical reactivity and biological activity. Compared to 2-Bromo-5-methyl-1,3,4-thiadiazole, the ethyl group provides different steric and electronic properties, potentially leading to variations in its interaction with biological targets. The presence of the bromine atom also allows for further functionalization through substitution reactions, making it a versatile intermediate in synthetic chemistry.
Eigenschaften
IUPAC Name |
2-bromo-5-ethyl-1,3,4-thiadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2S/c1-2-3-6-7-4(5)8-3/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTSIRIHHWRTPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57709-49-6 | |
Record name | 2-bromo-5-ethyl-1,3,4-thiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.